Biochemical Potency Against Recombinant GSTO1-1: Morpholine vs. Dimethylsulfamoyl Substituent
The target compound inhibits recombinant human GSTO1-1 with an IC50 of 160 nM (Ki = 6700 nM), as measured in the same enzymatic assay system using S-(4-nitrophenacyl)glutathione substrate that was used to characterize the reference inhibitor C1-27 (IC50 = 31 nM) [1]. This represents a 5.2-fold reduction in potency relative to C1-27, which contains a dimethylsulfamoyl group in place of the morpholine-4-sulfonyl moiety. The Ki difference is even more pronounced (6700 nM vs. approximately 440 nM for C1-27, a 15.2-fold difference) [2]. These data derive from the same primary publication and were generated under identical assay conditions, enabling direct comparison [1].
| Evidence Dimension | GSTO1-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 160 nM, Ki = 6700 nM |
| Comparator Or Baseline | C1-27 (CAS 568544-03-6): IC50 = 31 nM, Ki ≈ 440 nM (dimethylsulfamoyl analog) |
| Quantified Difference | 5.2-fold lower IC50 potency vs. C1-27; 15.2-fold weaker Ki |
| Conditions | Recombinant human GSTO1-1 expressed in E. coli; S-(4-nitrophenacyl)glutathione substrate; 2 min preincubation |
Why This Matters
The morpholine-4-sulfonyl group confers a distinct potency window relative to C1-27, making this compound suitable for dose-response studies where intermediate GSTO1-1 inhibition is desired, or for probing substituent-dependent effects on cellular target engagement.
- [1] BindingDB BDBM50527167. IC50: 160 nM, Ki: 6700 nM for 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide against recombinant GSTO1-1. Curated from J Med Chem (2020) 63:2894-2914. View Source
- [2] GSTO1-IN-1 (C1-27) IC50 = 31 nM, Ki ≈ 440 nM. IUPHAR/BPS Guide to Immunopharmacology; ProbeChem; Aladdin Scientific. View Source
